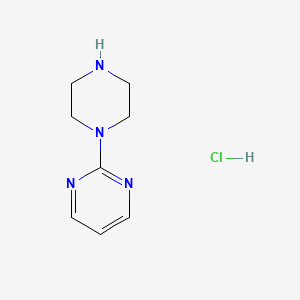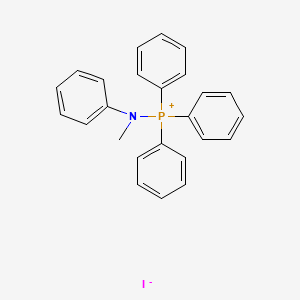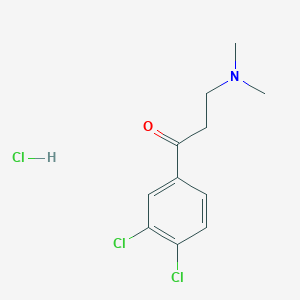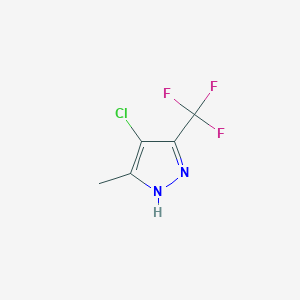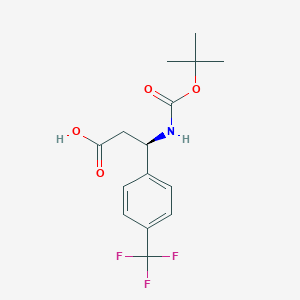
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid
Übersicht
Beschreibung
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid, also known as (R)-3-Boc-3-(4-trifluoromethylphenyl)propionic acid, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is used as a building block for the synthesis of a variety of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, it is used as a reagent in the synthesis of peptides and peptidomimetics, and it can be used to create a variety of derivatives for biological and biochemical studies. This compound is of particular interest due to its low toxicity, high reactivity, and its ability to form a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Pharmacophore Development
Kubryk and Hansen (2006) demonstrated the use of asymmetric hydrogenation of enamine esters to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a key pharmacophore in drug development. This method provides a highly enantioselective route to beta-amino acids, pivotal in designing drugs with specific biological activities (Kubryk & Hansen, 2006).
Crystal Structure and Molecular Conformation
A study by Kozioł et al. (2001) on the crystal structure of a related L-cysteine derivative highlighted the conformation-stabilizing function of weak intermolecular bonding. The analysis provides insight into how specific molecular conformations are retained through weak hydrogen bonds and hydrophobic interactions, crucial for understanding molecular interactions in larger chemical systems (Kozioł et al., 2001).
Stereocontrolled Synthesis
Nadin et al. (2001) reported the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere, showcasing the use of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid derivatives in creating complex peptide mimics. This approach is significant for the development of peptide-based therapeutics with improved stability and bioavailability (Nadin et al., 2001).
Peptide Synthesis and Modification
The work of Matsueda and Walter (2009) introduces a novel protective group for peptide synthesis, emphasizing the role of tert-butyloxycarbonyl (Boc) amino acids in facilitating peptide bond formation. Their findings underline the versatility of Boc-protected amino acids in synthesizing peptides with complex structures (Matsueda & Walter, 2009).
Material Science Applications
Gao, Sanda, and Masuda (2003) explored the copolymerization of amino acid-based acetylenes, including derivatives of this compound, to develop polymers with unique chiroptical properties. This research opens avenues for creating novel materials with specific optical activities for applications in biotechnology and nanotechnology (Gao, Sanda, & Masuda, 2003).
Wirkmechanismus
Target of action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for the protection of amines . The presence of this group might suggest that the compound interacts with proteins or enzymes that recognize or process amines.
Mode of action
The Boc group can be removed under acidic conditions, revealing the amine . This could potentially lead to changes in the target protein or enzyme’s activity.
Action environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the removal of the Boc group requires acidic conditions .
Eigenschaften
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMVMQYNFZQHGW-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375876 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
501015-19-6 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




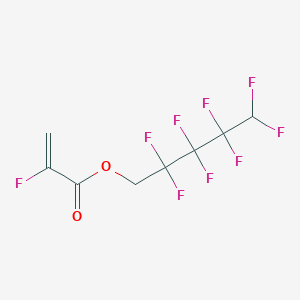

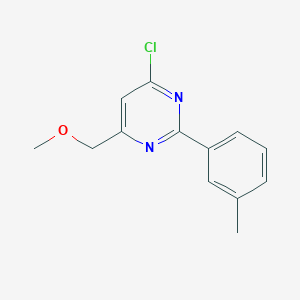

![5-Chloro-1,3,3-trimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B1586781.png)
